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Compound of Interest

Compound Name: Diisobutyl carbinol

Cat. No.: B1670625

Introduction

Diisobutyl carbinol, systematically known as 2,6-dimethyl-4-heptanol, is a secondary alcohol
with the chemical formula C9H200. It finds applications as a solvent and as an intermediate in
the synthesis of various chemical products. A thorough understanding of its spectroscopic
properties is essential for its identification, characterization, and quality control in research and
industrial settings. This technical guide provides an in-depth overview of the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of diisobutyl carbinol,
complete with detailed experimental protocols and data visualization.

Chemical Structure and Properties

o |[UPAC Name: 2,6-Dimethyl-4-heptanol

Synonyms: Diisobutyl carbinol, DIBC

CAS Number: 108-82-7

Molecular Formula: C9H200

Molecular Weight: 144.25 g/mol [1][2][3][4]

Spectroscopic Data
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The following sections present the key spectroscopic data for diisobutyl carbinol in a

structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds. The following tables summarize the predicted *H and 13C NMR spectral data for

diisobutyl carbinol.

IH NMR Spectral Data (Predicted)

Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~3.6 m 1H H-4 (CH-OH)
~1.7 m 2H H-2, H-6 (CH)
~1.2 m 4H H-3, H-5 (CHz)
00 . on H-1, H-7, H-1', H-7"
(CHs)
~1.5 (broad) S 1H OH
13C NMR Spectral Data (Predicted)
Chemical Shift (8) (ppm) Carbon Type Assignment
~70 CH C-4
~48 CH: C-3,C-5
~25 CH C-2,C-6
~23 CHs C-1,C-7,C-1, C-7

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic IR absorption bands for diisobutyl carbinol are presented below.

IR Spectral Data

Wavenumber . . . .

(cm—9) Intensity Functional Group Vibrational Mode
~3360 Strong, Broad O-H Stretching

~2955, 2870 Strong C-H Stretching (Alkyl)
~1465 Medium C-H Bending (CHz, CH3)
~1380 Medium C-H Bending (CHs)
~1120 Strong C-O Stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. The electron ionization (EI) mass spectrum of diisobutyl carbinol exhibits several

characteristic fragments.

Mass Spectrometry Data

m/z Relative Intensity Proposed Fragment

144 Low [M]* (Molecular lon)

126 Moderate [M - H20]*

111 Moderate [M - H20 - CHs]*

g7 High [M - CaHo]* (Loss of isobutyl
group)

57 High [CaHo]* (Isobutyl cation)

43 Very High [CsH7]* (Isopropyl cation)
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Experimental Protocols

The following are detailed protocols for acquiring the spectroscopic data for diisobutyl
carbinol.

NMR Spectroscopy (*H and *3C)

Objective: To obtain high-resolution *H and *3C NMR spectra of diisobutyl carbinol.

Materials:

Diisobutyl carbinol (liquid sample)

Deuterated chloroform (CDCIs) with tetramethylsilane (TMS) as an internal standard

5 mm NMR tubes

Pipettes
Instrumentation:
* NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
Procedure:
e Sample Preparation:
o Place approximately 0.5 mL of CDCIs in a clean, dry 5 mm NMR tube.
o Add 1-2 drops of diisobutyl carbinol to the NMR tube.
o Cap the tube and gently invert it several times to ensure a homogeneous solution.
e Instrument Setup:
o Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

o Lock onto the deuterium signal of the CDCls.
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o Shim the magnetic field to achieve optimal homogeneity.

e 1H NMR Acquisition:
o Set the spectral width to approximately 12 ppm, centered around 5 ppm.
o Use a standard single-pulse experiment.
o Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

o Process the Free Induction Decay (FID) with an exponential multiplication (line broadening
of 0.3 Hz) and Fourier transform.

o Phase the spectrum and reference the TMS peak to 0.00 ppm.

o Integrate all signals and determine the chemical shifts and coupling constants.
e 13C NMR Acquisition:

o Switch the probe to the 13C nucleus frequency.

o Set the spectral width to approximately 220 ppm, centered around 100 ppm.

o Use a proton-decoupled pulse sequence (e.g., zgpg30).

o Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of
13C_

o Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier
transform.

o Phase the spectrum and reference the CDCIs triplet to 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of neat diisobutyl carbinol.

Materials:
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Diisobutyl carbinol (liquid sample)

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

e Background Spectrum:

o Ensure the ATR crystal is clean and dry.

o Acquire a background spectrum of the empty ATR accessory. This will be subtracted from
the sample spectrum to remove contributions from the atmosphere (COz and H20).

o Sample Analysis:

o Place a small drop of diisobutyl carbinol onto the center of the ATR crystal, ensuring
complete coverage of the crystal surface.

o Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm~* are
sufficient.

» Data Processing and Cleaning:

o The software will automatically ratio the sample spectrum to the background spectrum to
generate the absorbance or transmittance spectrum.

o ldentify and label the major absorption peaks.

o Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of diisobutyl carbinol.

Materials:
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» Diisobutyl carbinol (liquid sample)

e Gas chromatograph-mass spectrometer (GC-MS) system

e Microsyringe

Procedure:

e GC-MS Setup:

(¢]

Set the GC oven temperature program. A typical program might start at 50°C, hold for 1
minute, and then ramp up to 250°C at 10°C/min.

o

Set the injector temperature to 250°C.

[¢]

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

[e]

Set the MS transfer line temperature to 280°C and the ion source temperature to 230°C.
e Sample Injection:

o Draw a small amount of diisobutyl carbinol into a microsyringe.

o Inject 1 pL of the sample into the GC injector.
o Data Acquisition:

o The sample will be vaporized and separated on the GC column before entering the mass
spectrometer.

o Acquire mass spectra in the range of m/z 40-400 using electron ionization at 70 eV.
e Data Analysis:

o Identify the peak corresponding to diisobutyl carbinol in the total ion chromatogram
(TIC).

o Analyze the mass spectrum of this peak to determine the molecular ion and the major
fragment ions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670625#spectroscopic-data-of-diisobutyl-carbinol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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